5-bromo-N-(2,6-diethylphenyl)nicotinamide
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Overview
Description
5-bromo-N-(2,6-diethylphenyl)nicotinamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications.
Mechanism of Action
Target of Action
The primary target of 5-bromo-N-(2,6-diethylphenyl)nicotinamide is GPI-linked NAD (P) (+)–arginine ADP-ribosyltransferase 1 . This enzyme plays a crucial role in the ADP-ribosylation process, a post-translational modification involved in various cellular processes including DNA repair, gene regulation, and apoptosis .
Mode of Action
It is believed to interact with its target enzyme, potentially altering its function and leading to changes in the adp-ribosylation process .
Biochemical Pathways
Given its target, it is likely to influence pathways involving ADP-ribosylation . The downstream effects of these changes could include alterations in DNA repair, gene regulation, and apoptosis .
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its target site in the body .
Result of Action
Given its target and potential mode of action, it could lead to changes in DNA repair, gene regulation, and apoptosis .
Chemical Reactions Analysis
5-bromo-N-(2,6-diethylphenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-bromo-N-(2,6-diethylphenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Comparison with Similar Compounds
5-bromo-N-(2,6-diethylphenyl)nicotinamide can be compared with other nicotinamide derivatives, such as:
5-bromonicotinamide: Similar in structure but lacks the 2,6-diethylphenyl group.
Nicotinamide: The parent compound without the bromine and 2,6-diethylphenyl substitutions.
3-pyridinecarboxamide: Another nicotinamide derivative with different substituents.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-N-(2,6-diethylphenyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-3-11-6-5-7-12(4-2)15(11)19-16(20)13-8-14(17)10-18-9-13/h5-10H,3-4H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUAYDBIWIZLROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CN=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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